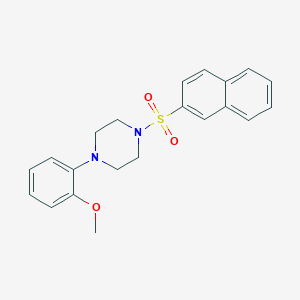

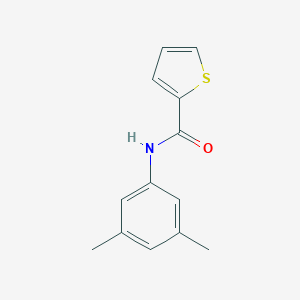

1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine (1-MNS-PIP) is a compound of interest in the field of medicinal chemistry and drug discovery. It is a piperazine derivative that has been studied for its potential applications in the pharmaceutical industry. The compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 1-MNS-PIP has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other bioactive compounds. This review will discuss the synthesis of 1-MNS-PIP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Wissenschaftliche Forschungsanwendungen

Fluorescent Ligands for Receptor Visualization

A study developed a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety for high-affinity binding to 5-HT(1A) receptors. These compounds, such as 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, exhibit high fluorescence emission in non-aqueous solutions and negligible emission in water, making them useful for visualizing 5-HT(1A) receptors in cellular environments through fluorescence microscopy (Lacivita et al., 2009).

Analytical Derivatization in Chromatography

A new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was synthesized for enhancing analytical derivatization in liquid chromatography. This reagent, with a fluorophore for sensitive detection and a tertiary amino function for easy post-derivatization removal, was applied successfully to the derivatization of caproic acid, demonstrating its utility in analytical chemistry (Hsin‐Lung Wu et al., 1997).

Serotonin Receptor Ligands

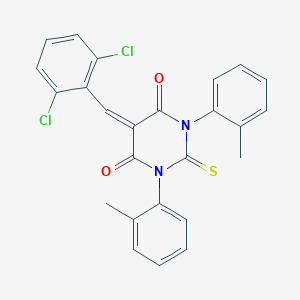

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, including compounds with the naphthalene-2-sulfonyl group, have shown high binding affinities for 5-HT(6) receptors. These compounds, like 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, exhibit selectivity over other serotonin and dopamine receptors, indicating their potential as selective ligands for neurological research (Park et al., 2011).

Antipsychotic Agents

Research has identified (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for both 5-HT(2C) and 5-HT(6) receptors, pointing towards their potential as atypical antipsychotic agents. Among these, a compound with the naphthalene-2-sulfonic acid group showed considerable antagonistic activity for these receptors, suggesting its usefulness in treating psychiatric disorders (Park et al., 2010).

PET Imaging Ligands

Studies have also explored the synthesis of carbon-11 labeled naphthalene-sulfonamides for potential use in PET imaging of human receptors, such as CCR8. This approach aims to develop new diagnostic tools for imaging specific receptors in vivo, contributing to advanced medical diagnostics and research (Min Wang et al., 2008).

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-4-naphthalen-2-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-26-21-9-5-4-8-20(21)22-12-14-23(15-13-22)27(24,25)19-11-10-17-6-2-3-7-18(17)16-19/h2-11,16H,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNKMAJWYJPISR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(1-adamantyl)-2-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]acetate](/img/structure/B398387.png)

![2-[(8-Nitroquinolin-5-yl)amino]ethanol](/img/structure/B398391.png)

![3-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B398392.png)

![4-[2-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B398400.png)

![4-{4-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B398402.png)

![3-{[4-(1-Adamantyl)phenyl]imino}-5,5-dimethyl-1-cyclohexen-1-ol](/img/structure/B398404.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B398405.png)

![2-{2-[3-(4-methylphenyl)-1-adamantyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B398406.png)